1-(1-methylhexyl)-3-nitro-1H-pyrazole chemical structure
1-(1-methylhexyl)-3-nitro-1H-pyrazole chemical structure
An In-Depth Technical Guide to the Chemical Landscape of 1-(1-Methylhexyl)-3-nitro-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of 1-(1-methylhexyl)-3-nitro-1H-pyrazole, a substituted nitro-pyrazole derivative. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a robust scientific framework by leveraging data from closely related analogs and foundational principles of pyrazole chemistry. The guide delves into the molecule's structural characteristics, probable synthetic pathways, and expected spectroscopic signatures. Furthermore, it explores the potential applications of this class of compounds in drug discovery and materials science, grounded in the well-documented biological and chemical activities of the pyrazole scaffold. Safety and handling protocols, derived from data on similar chemical entities, are also presented to ensure safe laboratory practices. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are working with or have an interest in novel pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and materials chemistry. First synthesized in 1883, pyrazole derivatives have demonstrated a vast range of biological activities, leading to their incorporation into numerous FDA-approved drugs.[1] The versatility of the pyrazole scaffold allows for a high degree of functionalization, enabling the fine-tuning of its physicochemical and biological properties. Molecules incorporating this moiety have shown promise as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents.[2][3] The introduction of a nitro group, as seen in the subject of this guide, often serves as a crucial synthetic handle for further molecular elaboration, making nitro-pyrazoles valuable building blocks in organic synthesis.[2]
This guide focuses on the specific derivative, 1-(1-methylhexyl)-3-nitro-1H-pyrazole. While direct literature on this compound is scarce, this document will provide a comprehensive technical overview by extrapolating from the well-established chemistry of related N-alkylated and nitro-substituted pyrazoles.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-(1-methylhexyl)-3-nitro-1H-pyrazole consists of a pyrazole ring substituted at the N1 position with a 1-methylhexyl group and at the C3 position with a nitro group.
Structural Elucidation
Caption: Chemical structure of 1-(1-methylhexyl)-3-nitro-1H-pyrazole.
Predicted Physicochemical Properties
| Property | Predicted Value for 1-Hexyl-3-nitro-1H-pyrazole | Source |
| Molecular Formula | C₉H₁₅N₃O₂ | [4] |
| Molecular Weight | 197.23 g/mol | [4] |
| TPSA (Topological Polar Surface Area) | 60.96 Ų | [4] |
| LogP | 2.3716 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 6 | [4] |
These predicted values suggest that 1-(1-methylhexyl)-3-nitro-1H-pyrazole is a moderately lipophilic compound with a significant polar surface area due to the nitro group. Its lack of hydrogen bond donors and multiple rotatable bonds will influence its conformational flexibility and interactions with biological targets.
Synthesis and Experimental Protocols
The synthesis of N-substituted nitro-pyrazoles can be achieved through several established methodologies in organic chemistry. The most probable synthetic routes to 1-(1-methylhexyl)-3-nitro-1H-pyrazole would involve the initial formation of the pyrazole core followed by N-alkylation and nitration, or the condensation of a suitably substituted hydrazine with a dicarbonyl compound.
General Synthetic Approach: Knorr Pyrazole Synthesis and Subsequent Functionalization
A common and versatile method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a β-diketone with a hydrazine.[5] For the synthesis of the target molecule, a plausible route would involve the reaction of a 1,3-dicarbonyl compound with (1-methylhexyl)hydrazine. Subsequent nitration of the resulting N-alkyl pyrazole would yield the final product.
Caption: A plausible synthetic workflow for 1-(1-methylhexyl)-3-nitro-1H-pyrazole.
Experimental Protocol for Nitration (General Procedure)
The nitration of a pyrazole ring is a standard electrophilic aromatic substitution. A general protocol is as follows:[2]
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Dissolution: The starting N-alkyl pyrazole is dissolved in a suitable strong acid, typically concentrated sulfuric acid.
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Cooling: The solution is cooled to 0-5 °C in an ice bath to manage the exothermic nature of the reaction.
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Addition of Nitrating Agent: A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining the temperature.
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Reaction: The reaction mixture is stirred at a low temperature for a specified period, monitored by techniques like Thin Layer Chromatography (TLC).
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Quenching: The reaction is carefully quenched by pouring it over crushed ice.
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Isolation: The precipitated product is collected by filtration, washed with cold water until neutral, and dried.
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Purification: The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography.
Spectroscopic Characterization
The structural confirmation of 1-(1-methylhexyl)-3-nitro-1H-pyrazole would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not published, the expected features can be predicted based on known data for similar pyrazole derivatives.[6][7]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazole ring, typically in the aromatic region (δ 7-9 ppm). The signals for the 1-methylhexyl group would appear in the aliphatic region (δ 0.8-4.5 ppm), with the methine proton adjacent to the pyrazole nitrogen being the most downfield.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the pyrazole ring carbons, with the carbon bearing the nitro group being significantly deshielded. The carbons of the alkyl chain would appear in the upfield region of the spectrum.
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IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole ring and the alkyl substituent.
Potential Applications in Research and Development
The pyrazole scaffold is a well-established pharmacophore in drug discovery.[3][8] The presence of a nitro group and a lipophilic alkyl chain in 1-(1-methylhexyl)-3-nitro-1H-pyrazole suggests several potential areas of application.
Medicinal Chemistry
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Antimicrobial Agents: Pyrazole derivatives have shown significant antibacterial and antifungal activities.[7] The nitroaromatic moiety is a known feature in several antimicrobial drugs, suggesting that this compound could be explored as a potential lead in this area.
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Anticancer Agents: Numerous pyrazole-containing compounds have been investigated for their anticancer properties.[9] The nitro group can be a site for bioreductive activation in hypoxic tumor environments, a strategy used in the design of some cancer therapeutics.
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Enzyme Inhibitors: The pyrazole ring is a key component in several enzyme inhibitors.[3] For instance, some pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.
Materials Science
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Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are often effective corrosion inhibitors for various metals. The pyrazole ring system can adsorb onto metal surfaces, forming a protective layer.
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Ligands in Coordination Chemistry: Pyrazoles are excellent ligands for a variety of metal ions, forming stable coordination complexes.[8] These complexes can have interesting catalytic, magnetic, or optical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(1-methylhexyl)-3-nitro-1H-pyrazole is not available, general precautions for handling nitro-substituted heterocyclic compounds should be followed. Based on SDS information for related compounds like 3-Nitro-1H-pyrazole, the following guidelines are recommended:[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes.[11][12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
Conclusion
1-(1-methylhexyl)-3-nitro-1H-pyrazole represents a class of N-alkylated nitro-pyrazoles with significant potential in various scientific domains, particularly in drug discovery and materials science. Although specific experimental data for this molecule is limited, a strong foundation for its study can be built upon the extensive knowledge of pyrazole chemistry. This guide has provided a comprehensive overview of its structure, probable synthetic routes, and potential applications, offering a valuable resource for researchers interested in exploring the chemical and biological landscape of this and related compounds. As with any novel chemical entity, further experimental investigation is warranted to fully elucidate its properties and potential.
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